tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method involves the use of tert-butyl N-hydroxycarbamate and methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which undergoes Curtius rearrangement .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and strong acids like trifluoroacetic acid for deprotection reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free amine form of the compound .
Scientific Research Applications
tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the active amine group. This process is crucial in peptide synthesis and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl carbamate, tert-butyl N-hydroxycarbamate, and tert-butyl N-(trifluoromethyl)carbamate .
Uniqueness
tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates .
Properties
Molecular Formula |
C9H12F3N3O2 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-6-4-13-15(5-6)9(10,11)12/h4-5H,1-3H3,(H,14,16) |
InChI Key |
KYOQVXGPRWPJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)C(F)(F)F |
Origin of Product |
United States |
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